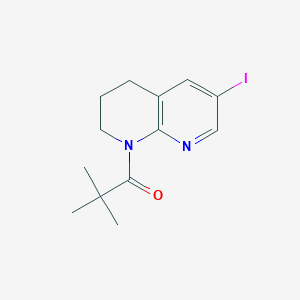

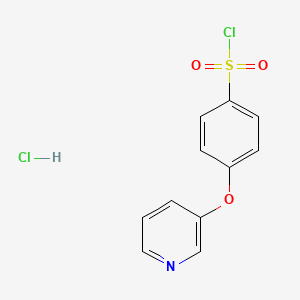

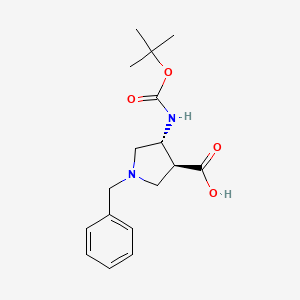

![molecular formula C12H10ClN3S B1320087 7-Chlor-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidin CAS No. 889939-47-3](/img/structure/B1320087.png)

7-Chlor-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidin

Übersicht

Beschreibung

The compound "7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic aromatic organic compounds. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 7-ketopyrazolo[4,3-d]pyrimidine, a related compound, was achieved by converting it to a 7-thio derivative and then aminating it to produce various methylamino derivatives . Similarly, 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines were synthesized as intermediates for the creation of tricyclic derivatives, which have shown affinity for the central benzodiazepine receptor . Another study reported the synthesis of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, which displayed antitumor activities .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives can be characterized using various spectroscopic methods. For example, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined, which helped in understanding its inhibition effect on cancer cell proliferation . Theoretical studies using Density Functional Theory (DFT) have also been employed to optimize structures and compute energies and vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions. The reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines was explored to synthesize pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which are potential benzodiazepine receptor ligands . Another study focused on the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the tunability of N-alkylation depending on the carboxy function .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are crucial for their potential applications. The basic physico-chemical properties, including ultraviolet absorption spectra, spectrophotometrically determined pK values, and the 1H chemical shifts in aqueous medium and/or dimethyl sulphoxide, have been described for various analogues . These properties are essential for understanding the behavior of these compounds in different environments and can influence their biological activity.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie Entzündungshemmende Mittel

Verbindungen, die den Thiophen-Kern enthalten, wie z. B. 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyharnstoff, haben sich als entzündungshemmende Mittel erwiesen. Dies deutet darauf hin, dass 7-Chlor-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidin möglicherweise in der medizinischen Chemieforschung auf seine entzündungshemmenden Eigenschaften untersucht werden könnte .

Neurologische Erkrankungen Serotonin-Antagonisten

Eine andere Verbindung mit einer ähnlichen Struktur wurde als Serotonin-Antagonist bei der Behandlung der Alzheimer-Krankheit eingesetzt. Dies deutet darauf hin, dass unsere Verbindung von Interesse auch für ihre potenzielle Verwendung bei der Behandlung neurologischer Erkrankungen durch Modulation des Serotoninspiegels erforscht werden könnte .

Materialwissenschaft Photophysikalische Eigenschaften

Pyrazolo[1,5-a]pyrimidin-Derivate sind bekannt für ihre signifikanten photophysikalischen Eigenschaften, die in der Materialwissenschaft Aufmerksamkeit erregt haben. Die fragliche Verbindung könnte auf ihre Anwendung bei der Herstellung von Materialien mit einzigartigen lichtabsorbierenden oder lichtemittierenden Eigenschaften untersucht werden .

Synthese von heterocyclischen Verbindungen

Die Synthesewege, die Pyrazolo[1,5-a]pyrimidine beinhalten, können zur Herstellung verschiedener heterocyclischer Verbindungen führen, die potenzielle Anwendungen in der Pharmakologie und Agrochemie haben. Forscher könnten untersuchen, wie this compound als Vorläufer oder Zwischenprodukt in solchen Synthesen eingesetzt werden kann .

Biochemische Analyse

Biochemical Properties

7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways and cellular processes. Additionally, 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .

Cellular Effects

The effects of 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine on cells are diverse and depend on the cell type and context. In some cell types, this compound can induce apoptosis, a programmed cell death process, by activating specific signaling pathways. It can also influence cell proliferation by modulating the expression of genes involved in the cell cycle. Furthermore, 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites .

Molecular Mechanism

At the molecular level, 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific kinases, which leads to the disruption of phosphorylation events critical for signal transduction. This compound can also bind to DNA and RNA, affecting gene expression and protein synthesis. Additionally, 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine can interact with various transcription factors, modulating their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that prolonged exposure to 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, this compound can modulate specific signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with critical enzymes and proteins. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Binding proteins can also facilitate its transport and localization within cells. The compound’s distribution can affect its activity and the duration of its effects .

Subcellular Localization

The subcellular localization of 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine is critical for its activity and function. This compound can localize to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its interactions with biomolecules and its overall activity .

Eigenschaften

IUPAC Name |

7-chloro-2,5-dimethyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3S/c1-7-6-10(13)16-12(14-7)11(8(2)15-16)9-4-3-5-17-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUUJFRLADCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001183639 | |

| Record name | 7-Chloro-2,5-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889939-47-3 | |

| Record name | 7-Chloro-2,5-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2,5-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

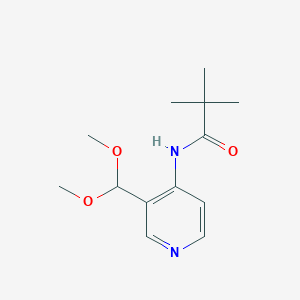

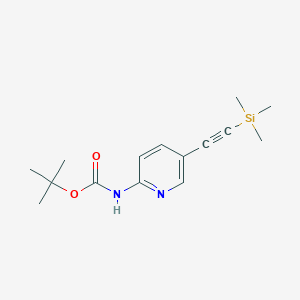

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)

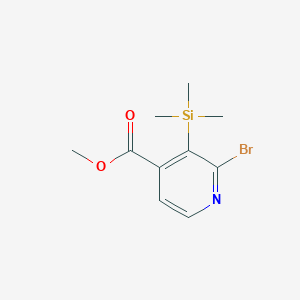

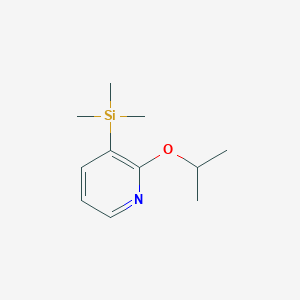

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)

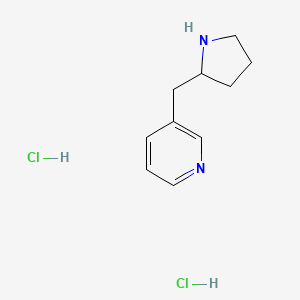

![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)